molecular formula C10H16N2O B3155692 5,7-Dimethyl-1,3-diazaadamantan-6-one CAS No. 80808-86-2

5,7-Dimethyl-1,3-diazaadamantan-6-one

Cat. No.: B3155692
CAS No.: 80808-86-2
M. Wt: 180.25 g/mol
InChI Key: XGTRHKDYLMRKHW-UHFFFAOYSA-N
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Description

5,7-Dimethyl-1,3-diazaadamantan-6-one (CAS 80808-86-2) is a versatile 1,3-diazaadamantane derivative of significant interest in supramolecular and organic chemistry research. This compound serves as a crucial precursor for synthesizing quaternary ammonium salts, which exhibit a dynamic ketone-hydrate equilibrium in aqueous solution; studies have shown the hydrate form dominates at room temperature (60%), shifting towards the ketone form (75%) at elevated temperatures (70°C) with an enthalpy of hydration of approximately 29 kJ/mol . These salts are valuable intermediates, undergoing ring cleavage reactions with aqueous KOH to yield 3,7-diazabicyclo[3.3.1]nonane derivatives, thereby providing access to novel bicyclic frameworks . Researchers utilize this compound and its derivatives as building blocks for synthesizing more complex molecular structures, including quinoline-functionalized analogs . With a molecular formula of C10H16N2O and a molecular weight of 180.25 g/mol , it is supplied as a high-purity solid for research applications. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-9-3-11-5-10(2,8(9)13)6-12(4-9)7-11/h3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGTRHKDYLMRKHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CN3CC(C1=O)(CN(C2)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5,7 Dimethyl 1,3 Diazaadamantan 6 One and Its Derivatives

Classic Condensation Reactions: Ketones with Hexamethylenetetramine (Urotropine) via Mannich Reactions

A widely utilized and efficient method for the synthesis of the 1,3-diazaadamantane skeleton involves the condensation of ketones with hexamethylenetetramine, also known as urotropine. nih.gov This reaction proceeds through a series of successive Mannich reactions. The Mannich reaction is a three-component organic reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, with formaldehyde (B43269) and ammonia (B1221849) or a primary or secondary amine. wikipedia.org In this specific synthesis, urotropine serves as a source for both formaldehyde and ammonia.

The reaction mechanism begins with the formation of an iminium ion from the amine and formaldehyde generated from urotropine. A ketone, in its enol form, then attacks the iminium ion. wikipedia.org This process allows for the construction of the characteristic cage structure of diazaadamantanes. This approach is versatile, accommodating both aliphatic and aromatic ketones as the carbonyl component. Consequently, it enables the synthesis of diazaadamantanes with either symmetrical or asymmetrical substituents at the 5 and 7 positions of the heterocyclic framework. nih.gov For instance, the condensation of 4-phenylbutan-2-one and its derivatives with hexamethylenetetramine yields 5-benzyl-1,3-diazaadamantan-6-one and its corresponding derivatives. researchgate.net

Reactants Product Reaction Type
Ketone (e.g., 4-phenylbutan-2-one) 5-Substituted-1,3-diazaadamantan-6-one Mannich Reaction
Hexamethylenetetramine (Urotropine)

Multi-step Organic Synthesis Approaches

The construction of complex 5,7-dimethyl-1,3-diazaadamantan-6-one derivatives often necessitates multi-step synthetic sequences. These approaches provide the flexibility to introduce a wide array of substituents and functional groups that are not accessible through one-pot condensation reactions. A common strategy involves the initial synthesis of a core intermediate, which is then subjected to a series of subsequent transformations.

An example of a multi-step approach is the synthesis of certain azaadamantanones that begins with a bicyclic carboxylic acid. acs.org The synthesis can involve key steps such as a Curtius rearrangement to form a carbamate, followed by an intramolecular cyclization to form the azaadamantane ring system. acs.org Although this example leads to a different isomer, the principles of multi-step synthesis, involving the sequential formation of rings and introduction of functional groups, are broadly applicable to the synthesis of various diazaadamantane structures.

Another multi-step strategy involves the cleavage of a methylene (B1212753) bridge in a pre-formed this compound to yield a bicyclic bis-amide intermediate. semanticscholar.org This intermediate can then be further modified, demonstrating a multi-step pathway for derivatization.

Preparation from Bicyclic Precursors (e.g., 3,7-Diazabicyclo[3.3.1]nonan-9-ones)

A cornerstone in the synthesis of this compound and its derivatives is the use of bicyclic precursors, particularly 3,7-diazabicyclo[3.3.1]nonan-9-ones, commonly referred to as bispidinones. nih.gov The synthesis of the diazaadamantane framework is achieved through the condensation of these bispidinone precursors with various aldehydes and ketones. nih.govresearchgate.net

For example, 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one can be reacted with a range of aldehydes, including those derived from monoterpenes, to produce 2-substituted 5,7-dimethyl-1,3-diazaadamantan-6-ones. researchgate.net This method is highly effective for introducing diverse substituents at the 2-position of the diazaadamantane core. The reaction of 1,5-dimethylbispidin-9-one with acetone, which acts as both a solvent and a reagent, directly yields 2,2,5,7-tetramethyl-1,3-diazaadamantan-6-one. researchgate.net

The synthesis of the bispidinone precursors themselves is often accomplished via a Mannich-type cyclocondensation. For instance, 1-(3-ethoxypropyl)-4-oxopiperidine can be reacted with paraformaldehyde and primary amines to yield 3,7-diazabicyclo[3.3.1]nonan-9-ones. semanticscholar.org

Bicyclic Precursor Reagent Product
1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one Monoterpenoid aldehydes 2-Monoterpenoid substituted-5,7-dimethyl-1,3-diazaadamantan-6-ones researchgate.net
1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one Acetone 2,2,5,7-Tetramethyl-1,3-diazaadamantan-6-one researchgate.net
1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one Monoterpenoid aldehydes 2-Monoterpenoid substituted-5,7-diethyl-1,3-diazaadamantan-6-ones researchgate.net
1,5-Dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one Monoterpenoid aldehydes 2-Monoterpenoid substituted-5,7-dipropyl-1,3-diazaadamantan-6-ones researchgate.net

Derivatization Strategies at Key Positions (2, 5, 6, 7-positions)

The biological activity of diazaadamantane derivatives can be finely tuned by introducing various substituents at specific positions on the adamantane (B196018) core. The 2, 5, 6, and 7-positions are common sites for chemical modification.

The introduction of a wide range of substituents at the 2-position is readily achieved by reacting a suitable 1,5-dialkyl-3,7-diazabicyclo[3.3.1]nonan-9-one with an appropriate aldehyde or ketone. nih.gov This has been successfully applied to incorporate various aliphatic, aromatic, and heteroaromatic fragments. nih.gov For example, derivatives containing pyridine (B92270) and 2,2-dimethyltetrahydropyran fragments have been synthesized and studied. nih.gov

Modifications at the 5- and 7-positions are typically accomplished by selecting the appropriate ketone during the initial Mannich condensation with urotropine. For instance, using heptan-4-one or nonan-5-one results in the formation of diazaadamantanones with ethyl or propyl substituents at the 5- and 7-positions, respectively. researchgate.net

The carbonyl group at the C-6 position is a versatile handle for further functionalization. It can be transformed into other functional groups through various organic reactions. A common transformation is the reduction of the ketone to a secondary alcohol or its complete removal to a methylene group.

The reduction of the C-6 carbonyl to a hydroxyl group can be achieved using standard reducing agents such as sodium borohydride (B1222165) (NaBH₄). researchgate.net For instance, a 5,7-disubstituted-1,3-diazaadamantan-6-one can be reduced to the corresponding 6-hydroxy derivative in high yield. researchgate.net Further reduction of the hydroxyl group or direct reduction of the ketone to a methylene group can also be accomplished, providing access to a wider range of structural analogs.

Starting Material Reagent/Reaction Product
5,7-Disubstituted-1,3-diazaadamantan-6-one Sodium Borohydride (NaBH₄) Reduction 5,7-Disubstituted-1,3-diazaadamantan-6-ol researchgate.net
5,7-Disubstituted-1,3-diazaadamantan-6-one Wolff-Kishner Reduction (or similar) 5,7-Disubstituted-1,3-diazaadamantane

Advanced Spectroscopic and Structural Characterization of 5,7 Dimethyl 1,3 Diazaadamantan 6 One Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (1H, 13C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. For 5,7-Dimethyl-1,3-diazaadamantan-6-one, a combination of 1H, 13C, and two-dimensional (2D) NMR experiments would provide a complete assignment of all proton and carbon signals, confirming the rigid cage structure.

Although specific, experimentally derived spectra for this compound are not widely published, the expected spectral data can be predicted based on its molecular symmetry and the electronic environment of each nucleus. The molecule possesses a plane of symmetry passing through the C=O group and bisecting the N-CH2-N bridge, which simplifies the expected spectrum.

¹H NMR: The proton spectrum is expected to show distinct signals for the methyl groups and the various methylene (B1212753) (CH₂) protons of the adamantane (B196018) cage. The two methyl groups at the bridgehead C5 and C7 positions are chemically equivalent and would appear as a sharp singlet. The protons on the methylene bridges would exhibit more complex splitting patterns (typically as doublets or multiplets) due to geminal and vicinal coupling.

¹³C NMR: The carbon spectrum would confirm the number of unique carbon environments. Signals are expected for the carbonyl carbon (C=O) at a significantly downfield shift, the quaternary bridgehead carbons (C5 and C7), the methyl carbons, and the distinct methylene carbons of the cage.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between protons on adjacent carbons, helping to trace the proton network through the cage structure.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the carbon signal to which it is directly attached, allowing for unambiguous assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons like C5, C7, and the carbonyl C6.

Interactive Table 1: Expected ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Atom Position(s)Atom TypeExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)Multiplicity (¹H)Notes
C5-CH₃, C7-CH₃Methyl~1.0-1.2~20-25SingletEquivalent due to symmetry.
C2, C4, C8Methylene~2.5-3.5~55-70MultipletsProtons on carbons adjacent to nitrogen atoms.
C9Methylene~3.8-4.2~70-80Singlet/DoubletMethylene bridge between two nitrogen atoms.
C5, C7Quaternary-~35-45-Bridgehead carbons bearing methyl groups.
C6Carbonyl-~205-215-Ketone carbonyl carbon, highly deshielded.

Infrared (IR) and Mass Spectrometry (MS) Applications in Characterization

IR spectroscopy and mass spectrometry are essential techniques for confirming functional groups and determining the molecular weight and formula of a compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a very strong and sharp absorption band characteristic of the ketone carbonyl (C=O) stretching vibration. This peak is expected to appear in the typical range for cyclic ketones. Other significant absorptions would include C-H stretching from the methyl and methylene groups and C-N stretching vibrations from the amine portions of the cage.

Interactive Table 2: Expected Principal IR Absorption Bands

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
C=OStretch1715 - 1735Strong, Sharp
C-H (sp³)Stretch2850 - 3000Medium-Strong
C-NStretch1100 - 1250Medium

Mass Spectrometry (MS): Mass spectrometry provides the exact molecular weight and elemental composition. For this compound (C₁₀H₁₆N₂O), high-resolution mass spectrometry (HRMS) would confirm its molecular formula by providing a highly accurate mass measurement of its molecular ion. Predicted collision cross section (CCS) values, which relate to the ion's shape and size in the gas phase, have been calculated for the protonated molecule ([M+H]⁺) at 142.8 Ų. uni.lu

Interactive Table 3: Predicted Mass Spectrometry Data

ParameterValue
Molecular FormulaC₁₀H₁₆N₂O
Molar Mass180.25 g/mol
Exact Mass (Monoisotopic)180.1263 Da
Expected [M+H]⁺ (HRMS)181.1335 Da

X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis

While a crystal structure for this compound itself is not available in the published literature, the analysis of the closely related compound, 2,2,5,7-tetramethyl-1,3-diazaadamantan-6-one monohydrate , provides significant insight into the expected solid-state conformation.

X-ray diffraction analysis of this tetramethyl derivative revealed a rigid cage structure, as expected for an adamantane system. semanticscholar.org In the crystal lattice, the molecule was found to form a hydrogen-bonded supramolecular polymer. semanticscholar.org This extended structure is facilitated by the water molecule of hydration, which acts as a bridge, forming hydrogen bonds between the carbonyl oxygen of one diazaadamantane molecule and the nitrogen atoms of a neighboring molecule. This demonstrates a capacity for forming ordered, self-assembled structures in the solid state. Given the structural similarity, it is plausible that this compound would adopt a similar rigid conformation and could participate in comparable hydrogen-bonding interactions if crystallized as a hydrate.

Dynamic Light Scattering (DLS) and Differential Scanning Calorimetry (DSC) in Supramolecular Assemblies

DLS and DSC are thermo-analytical techniques used to characterize the behavior of molecules in solution and in the solid state, respectively. To date, there are no published studies employing DLS or DSC for the analysis of this compound.

Dynamic Light Scattering (DLS): This technique measures the size distribution of particles or molecules dispersed in a liquid. It would be a valuable tool for investigating whether the hydrogen-bonding capabilities observed in the crystal structure of the tetramethyl derivative lead to the formation of supramolecular aggregates or oligomers in solution. DLS could detect the presence of such assemblies and determine their hydrodynamic radius.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine key thermal properties such as melting point, enthalpy of fusion, and glass transitions. For this compound, DSC would provide an accurate melting point and could reveal information about crystalline polymorphism if different solid-state forms exist. The presence of any phase transitions prior to melting could also be identified, providing a more complete thermal profile of the material.

Theoretical and Computational Studies on 5,7 Dimethyl 1,3 Diazaadamantan 6 One

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of many-body systems. For derivatives of 1,3-diazaadamantan-6-one (B13327917), DFT calculations, particularly using the B3LYP functional with a 6-31G basis set, have been employed to determine optimized molecular geometries and electronic properties in the gas phase. ugm.ac.idresearchgate.netugm.ac.id These calculations confirm that the optimized structures correspond to stationary points of minimum energy, which is verified by the absence of imaginary frequencies in the vibrational analysis. researchgate.net The molecular structure of these compounds is influenced by their parent cage structure, adamantane (B196018), with changes in chemical reactivity and properties arising from substitutions on the core framework. researchgate.net

Analysis of Molecular Orbital Energies (HOMO, LUMO) and Energy Gaps

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining a molecule's chemical reactivity and electronic properties. ugm.ac.id The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and the energy required for the lowest energy electronic excitation. schrodinger.com

In a theoretical study on 1,3-diazaadamantan-6-one (DO), a parent compound to the title molecule, DFT calculations were used to determine the energies of these frontier orbitals. ugm.ac.idugm.ac.id A smaller HOMO-LUMO gap generally implies higher chemical reactivity and a greater ease of electronic excitation. schrodinger.comresearchgate.net The calculated values for 1,3-diazaadamantan-6-one provide a baseline for understanding the electronic behavior of its dimethyl derivative.

Table 1: Calculated Molecular Orbital Energies for 1,3-Diaza-adamantan-6-one (DO)

Property Energy (eV)
HOMO -6.653
LUMO -1.197
HOMO-LUMO Gap (ΔE) 5.456

Data sourced from theoretical calculations on the parent compound, 1,3-Diaza-adamantan-6-one. ugm.ac.id

Vibrational Frequency Calculations and Spectroscopic Correlations

Theoretical vibrational frequency calculations are performed to ensure that an optimized geometry represents a true energy minimum on the potential energy surface. researchgate.net These calculated frequencies can be correlated with experimental infrared (IR) spectra. For the 1,3-diazaadamantan-6-one series, vibrational wavenumbers have been calculated using the DFT/B3LYP/6-31G level of theory. ugm.ac.idugm.ac.id The resulting theoretical spectra help in the assignment of vibrational modes observed in experimental IR spectroscopy, providing a deeper understanding of the molecule's structural dynamics.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov By simulating these motions according to the principles of classical mechanics, MD provides detailed information on conformational changes, protein stability, and molecular interactions. nih.govnih.gov

While specific MD simulation studies on 5,7-Dimethyl-1,3-diazaadamantan-6-one are not extensively documented in the reviewed literature, this technique offers significant potential for its analysis. An MD simulation of this compound could reveal the flexibility of the diazaadamantane cage and the rotational dynamics of the methyl groups. Such simulations, often performed in a simulated aqueous environment, would provide insights into the molecule's conformational landscape and how it might adapt its shape when interacting with biological targets. mdpi.com The process would involve generating an initial conformation, solvating it in a simulation box, and then running the simulation for a sufficient timescale (e.g., nanoseconds) to observe its dynamic behavior. ajchem-a.com

Molecular Docking and Ligand-Protein Interaction Studies (as a scaffold)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ajchem-a.com It is widely used in drug design to screen how small molecules, or ligands, might interact with the active site of a protein receptor. Given that 1,3-diazaadamantane derivatives have been noted for their biological activities, such as anti-neoplastic properties, the this compound structure serves as a promising scaffold for designing new therapeutic agents. ugm.ac.id

Molecular docking studies could be employed to investigate the binding affinity and interaction patterns of this compound with various protein targets. researchgate.net In such a study, the 3D structure of the compound would be placed into the binding site of a target protein, and scoring functions would be used to estimate the strength of the interaction (binding energy). researchgate.net This would identify key interactions, such as hydrogen bonds or hydrophobic contacts, and guide the rational design of more potent and selective derivatives.

Quantum Chemical Calculations in Understanding Reaction Mechanisms and Supramolecular Interactions

Quantum chemical calculations, such as the DFT methods discussed previously, are fundamental to understanding reaction mechanisms and supramolecular interactions. The electronic properties derived from these calculations, including the distribution of electron density and the energies of molecular orbitals, provide critical information about a molecule's reactivity. ugm.ac.idresearchgate.net

The HOMO-LUMO gap, for instance, indicates the molecule's susceptibility to electronic excitation and participation in chemical reactions. ugm.ac.id The calculated electrostatic potential map can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting how the molecule will interact with other reagents. This information is vital for elucidating potential reaction pathways. Furthermore, these calculations can help in understanding supramolecular chemistry by modeling the non-covalent interactions (e.g., hydrogen bonding, van der Waals forces) that govern how this compound might self-assemble or bind to host molecules.

Chemical Reactivity and Transformation Mechanisms of 5,7 Dimethyl 1,3 Diazaadamantan 6 One

Oxidation and Reduction Reactions of the Adamantanone Core

The chemical behavior of 5,7-Dimethyl-1,3-diazaadamantan-6-one is significantly influenced by the carbonyl group within its rigid adamantane-like framework. This ketone functionality serves as a primary site for both reduction and oxidation reactions.

Reduction Reactions: The ketone at the C-6 position can be readily reduced using standard organic chemistry methods. The reaction can be controlled to yield either the corresponding secondary alcohol or the fully reduced methylene (B1212753) group.

Reduction to Alcohol: Treatment with hydride reagents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent reduces the ketone to 5,7-Dimethyl-1,3-diazaadamantan-6-ol. This transformation converts the sp²-hybridized carbonyl carbon into an sp³-hybridized carbon bearing a hydroxyl group.

Reduction to Methylene: For complete deoxygenation to the corresponding 5,7-Dimethyl-1,3-diazaadamantane, more forceful methods like the Wolff-Kishner reduction are employed. rsc.orgacs.orgorganic-chemistry.org This reaction involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine (B178648) (NH₂NH₂), followed by elimination of nitrogen gas under strongly basic conditions (e.g., KOH in ethylene (B1197577) glycol) at high temperatures to yield the CH₂ group. rsc.orgorganic-chemistry.orgfrontiersin.org

Table 1: Key Reduction Reactions of the Adamantanone Core
Reaction TypeTypical ReagentsProduct
Reduction to AlcoholSodium Borohydride (NaBH₄)5,7-Dimethyl-1,3-diazaadamantan-6-ol
Reduction to Methylene (Deoxygenation)Hydrazine (NH₂NH₂), Potassium Hydroxide (B78521) (KOH)5,7-Dimethyl-1,3-diazaadamantane

Oxidation Reactions: The adamantane (B196018) cage itself is highly stable and resistant to oxidation. However, the ketone group can facilitate oxidative cleavage of an adjacent carbon-carbon bond through reactions like the Baeyer-Villiger oxidation. organic-chemistry.orgwikipedia.orgnih.gov When treated with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), this compound is expected to undergo oxidation to form a seven-membered ring lactone (a cyclic ester). wikipedia.orgyoutube.com The reaction involves the insertion of an oxygen atom adjacent to the carbonyl carbon. Based on the established migratory aptitude of alkyl groups (tertiary > secondary > primary), the oxygen atom would insert between the carbonyl carbon (C-6) and one of the bridgehead carbons (C-5 or C-7).

Substitution and Functionalization Reactions on the Azaadamantane Framework

Functionalization of the this compound scaffold can occur at the C-2 position, which is situated between the two nitrogen atoms. This position is activated for substitution via a Mannich-type reaction. frontiersin.orgnih.gov In this process, the diazaadamantanone acts as a secondary diamine component, which condenses with an aldehyde in the presence of an acid catalyst to form a new carbon-carbon bond at the C-2 position. wikipedia.orgnih.gov This method allows for the introduction of a wide variety of substituents.

Table 2: Examples of C-2 Functionalization via Mannich-Type Reaction
Aldehyde ReagentSubstituent at C-2Resulting Compound Class
Formaldehyde (B43269)-H (no new substituent)Parent compound
Aromatic Aldehydes (e.g., Benzaldehyde)Aryl group (e.g., Phenyl)2-Aryl-5,7-dimethyl-1,3-diazaadamantan-6-one
Heteroaromatic Aldehydes (e.g., Furfural)Heteroaryl group (e.g., Furyl)2-Heteroaryl-5,7-dimethyl-1,3-diazaadamantan-6-one

Direct functionalization of the C-H bonds on the hydrocarbon portion of the cage is more challenging due to the high bond dissociation energies characteristic of adamantane structures. Such transformations typically require radical-based methods or advanced catalytic systems that are not part of the compound's routine reactivity.

Ring Cleavage Reactions and Rearrangements (e.g., Quaternary Ammonium (B1175870) Salts)

The nitrogen atoms in the 1,3-diazaadamantane skeleton can be alkylated to form quaternary ammonium salts. researchgate.netresearchgate.net These salts are susceptible to ring-opening reactions when treated with a base. Research has shown that quaternary ammonium salts of this compound undergo cleavage of the adamantane cage upon treatment with aqueous potassium hydroxide (KOH). researchgate.net This reaction breaks one of the C-N bonds, leading to the formation of derivatives of the more flexible 3,7-diazabicyclo[3.3.1]nonane (bispidine) ring system. researchgate.netresearchgate.net

In some cases, quaternary salts of azaadamantanes can also undergo a Stevens rearrangement, which involves the migration of a group from the nitrogen atom to an adjacent carbon, resulting in the formation of a rearranged, expanded cage structure like a 1,4-diaza-homoadamantane. researchgate.net

Stereoselectivity and Face Selection in Reactions of Diazaadamantanone Derivatives

The direction of attack (i.e., from which face the reagent approaches) can be influenced by long-range electronic and steric effects of the remote substituents on the adamantane cage, namely the methyl groups at C-5 and C-7 and the nitrogen atoms at N-1 and N-3. nycu.edu.twrsc.org Theories such as transition-state hyperconjugation and electrostatic field effects are often invoked to explain the observed stereoselectivity in related adamantane systems. nycu.edu.tw For example, a nucleophile might preferentially attack the carbonyl face that is electronically more favorable or sterically less hindered, leading to one diastereomer in excess if other chiral centers are present or developed during the reaction. Studies on related 5,7-diazaadamantan-2-one systems have demonstrated that remote substituents significantly influence facial selectivity in reactions. acs.org

Supramolecular Self-Assembly and Complexation Studies

The presence of hydrogen bond acceptors (the two nitrogen atoms and the carbonyl oxygen) and the rigid, lipophilic adamantane framework makes this compound a suitable building block for crystal engineering and supramolecular chemistry. nih.govresearchgate.net

Academic Applications of the 5,7 Dimethyl 1,3 Diazaadamantan 6 One Scaffold

Scaffold in Materials Science and Engineering (e.g., for diamondoids, energetic materials research)

The rigid cage structure of 5,7-dimethyl-1,3-diazaadamantan-6-one makes it an interesting building block in materials science, particularly in research related to diamondoids and energetic materials.

Diamondoids: Diamondoids are cage-like, saturated hydrocarbons that are fundamental repeating units of the diamond lattice. arxiv.orgwikipedia.org Adamantane (B196018) (C₁₀H₁₆) is the smallest and most basic diamondoid. wikipedia.org The 1,3-diazaadamantane core of the title compound is a hetero-adamantane, where two carbon atoms at the bridgehead positions are replaced by nitrogen atoms, while retaining the fundamental diamond-like cage structure. This structural similarity allows diazaadamantanes to be studied as functionalized diamondoid analogues. The exceptional rigidity, thermal stability, and atomically precise structure of diamondoids are properties that are largely imparted by their cage framework. nih.gov These molecules are explored as molecular building blocks in nanotechnology and have been investigated as precursors for the facile synthesis of diamond under high-pressure, high-temperature conditions. nih.govresearchgate.net The incorporation of heteroatoms like nitrogen into the adamantane cage, as seen in this compound, provides specific sites for functionalization, allowing for the directed assembly of novel materials.

Energetic Materials Research: The design of high-energy density materials (HEDMs) often relies on synthesizing molecules with a high positive heat of formation, high density, and a good oxygen balance. Polycyclic structures, such as adamantanes and their derivatives, are of interest due to their inherent strain and high density. nih.gov The rigid, three-dimensional cage of this compound contributes to a higher molecular density compared to analogous acyclic structures. While this specific compound is not a primary energetic material, its scaffold is relevant. Research into energetic materials has explored combining strained cyclic structures, like azetidine, with nitrogen-rich heterocyclic linkers to create stable, high-energy compounds. nih.gov The diazaadamantane skeleton, containing both a strained ring system and nitrogen atoms, serves as a model for understanding the properties that contribute to the development of next-generation energetic materials.

Development of Chemical Probes and Rigid Molecular Models for Fundamental Studies

The well-defined and rigid geometry of the this compound scaffold is ideal for creating molecular models to probe fundamental chemical and physical phenomena. rsc.org Its inflexibility minimizes conformational ambiguity, which is a significant advantage over flexible molecules where multiple conformations can complicate the interpretation of experimental data.

Intramolecular Charge Transfer (ICT): ICT is a process where an electron is transferred from an electron-donor part of a molecule to an electron-acceptor part within the same molecule upon photoexcitation. arxiv.orgmpg.de This phenomenon is fundamental to the function of many organic electronic materials and biological photosensors. The this compound molecule contains the necessary components for potential ICT: two tertiary amine groups that can act as electron donors and a carbonyl group (ketone) that can act as an electron acceptor. The rigid cage structure fixes the relative orientation and distance between the donor and acceptor moieties, which are critical parameters governing the efficiency of ICT. arxiv.org While specific ICT studies on this exact compound are not prominent in the literature, its structure serves as an excellent model for investigating how geometric constraints influence charge transfer dynamics without the complication of rotational or conformational isomers. arxiv.org

Rydberg States: Rydberg states are very high-energy electronic excited states of an atom or molecule. arxiv.orgcapes.gov.br The study of these states provides deep insight into the electronic structure and ionization dynamics of molecules. Rigid, saturated bicyclic molecules are often used as models in such fundamental studies because their well-defined structure simplifies the interpretation of complex electronic spectra. The this compound scaffold, with its fixed geometry and multiple lone-pair electrons on the nitrogen and oxygen atoms, provides a suitable platform for theoretical and spectroscopic investigations into the nature of Rydberg states in polycyclic amines and ketones.

A significant application of the this compound scaffold is in the study of conformationally restricted amines. The bicyclic framework locks the two tertiary amine nitrogen atoms into a specific spatial arrangement, preventing the free rotation that would occur in acyclic diamines. rsc.org This pre-organization is highly valuable in fields like medicinal chemistry, where the three-dimensional presentation of functional groups is critical for molecular recognition and biological activity. nih.gov By using this rigid scaffold, researchers can systematically study how the distance and angle between two amino groups affect their properties and interactions with other molecules, providing crucial insights for the rational design of drugs and other functional molecules. rsc.org

Utility in Coordination Chemistry as a Ligand (e.g., Bispidine-type ligands)

The this compound molecule is a derivative of 3,7-diazabicyclo[3.3.1]nonane, commonly known as bispidine. The bispidine framework is a highly versatile and extremely rigid scaffold for the construction of multidentate ligands used in coordination chemistry. rsc.orgwikipedia.org By adding coordinating side arms to the nitrogen atoms, a wide variety of tetra-, penta-, and hexadentate ligands can be synthesized. mdpi.comrsc.org

These bispidine-based ligands form exceptionally stable and inert complexes with a range of metal ions, including transition metals, lanthanides, and actinides. rsc.orgmdpi.comacs.org The rigidity of the scaffold pre-organizes the donor atoms for metal binding, which influences the thermodynamic stability, metal ion selectivity, and redox properties of the resulting metal complexes. rsc.orgacs.org This has led to their application in several areas:

Radiopharmaceuticals: Bispidine chelators are used to bind radioactive metal ions (e.g., ⁶⁴Cu, ²²⁵Ac) for applications in Positron Emission Tomography (PET) imaging and targeted radiotherapy. wikipedia.orgmdpi.comacs.org The high stability of the complexes is crucial to prevent the release of the toxic radioisotope in the body.

MRI Contrast Agents: Modified bispidine ligands have been designed to form highly stable and efficient complexes with Mn²⁺, a promising alternative to gadolinium-based contrast agents for Magnetic Resonance Imaging (MRI). acs.org

Catalysis: Metal complexes of bispidine ligands have been developed as catalysts for various organic reactions, including oxidation reactions and aziridinations. rsc.orgwikipedia.org The defined coordination geometry enforced by the rigid ligand can lead to high efficiency and selectivity.

Table 1: Applications of Bispidine-Type Ligands in Coordination Chemistry
Ligand DenticityMetal Ions CoordinatedKey Features & ApplicationsReference
TetradentateCu(II), Fe(II)Forms stable square planar or cis-octahedral complexes. Used in oxidation catalysis and modeling of enzyme active sites. mdpi.comacs.org
PentadentateCu(II), Mn(II)Forms stable complexes for PET imaging and enhances complex stability. mdpi.comacs.org
HexadentateFe(II), Cu(II), Mn(II), Zn(II)Creates highly stable, encapsulated metal complexes. Used in radiopharmaceutical development (e.g., with ⁶⁴Cu) and as oxidation catalysts. rsc.orgrsc.orgacs.org
HeptadentateFe(II), Mn(II)Can form seven-coordinate structures, such as pentagonal bipyramidal, influencing spin states and redox properties. mdpi.comrsc.org

Scaffold for Investigating Molecular Recognition and Protein-Ligand Interactions

Molecular recognition is the basis of biological processes and drug action, relying on specific interactions between a ligand and a protein's binding site. nih.gov The adamantane cage is a well-known pharmacophore; its rigid and lipophilic nature is ideal for fitting into hydrophobic pockets in proteins. nih.govnih.gov As a diaza-analogue, the this compound scaffold retains this rigid, three-dimensional character while introducing hydrogen bonding capabilities through its nitrogen and oxygen atoms.

Design and Synthesis of Derivatives for Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. rsc.orgnih.gov The this compound scaffold is highly suitable for SAR investigations due to its synthetic accessibility and the ease with which it can be modified at several positions. lookchem.com

Researchers have synthesized a series of analogues to explore their analgesic properties. These studies provide a clear example of how the scaffold is used for SAR. Key modifications and their observed effects on activity are summarized below.

Table 2: Structure-Activity Relationship (SAR) of Diazaadamantane Derivatives as Analgesics
Parent ScaffoldModificationResulting Compound/ClassEffect on Analgesic ActivityReference
This compoundReduction of C6 ketone to hydroxyl group6-Hydroxy-5,7-dimethyl-1,3-diazaadamantane derivativeActivity was retained in a visceral pain model (acetate writhing test). researchgate.net
This compoundReduction of C6 ketone to methylene (B1212753) group6-Methylene-5,7-dimethyl-1,3-diazaadamantane derivativeAnalgesic activity was completely lost. researchgate.net
1,3-Diazaadamantan-6-one (B13327917)Lengthening alkyl groups at C5 and C7 from methyl to ethyl or propyl5,7-Diethyl- and 5,7-Dipropyl-1,3-diazaadamantan-6-one derivativesAnalgesic activity was completely lost. researchgate.net
6-Amino-5,7-dimethyl-1,3-diazaadamantane (B2372751)Formation of an aminal at the 6-amino position with (-)-myrtenalAminal of 6-amino-5,7-dimethyl-1,3-diazaadamantane and (-)-myrtenalShowed high analgesic activity in both hot-plate and acetate (B1210297) writhing tests. researchgate.net

These SAR studies demonstrate that the C6-keto group is important for activity, though it can be replaced by a hydroxyl group without a complete loss of function. researchgate.net However, complete removal of the oxygen functionality (to a methylene group) or increasing the size of the C5/C7 substituents from methyl to ethyl or propyl is detrimental to activity. researchgate.net This highlights the precise structural and electronic requirements for the molecule's interaction with its biological target.

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes and Sustainable Methodologies

The classical synthesis of 1,3-diazaadamantan-6-ones typically involves the condensation of a β-dicarbonyl compound, an aldehyde, and an amine, often in a one-pot reaction. While effective, these methods can sometimes lack efficiency and may not align with the growing demand for environmentally friendly and sustainable chemical processes. Future research should prioritize the development of novel synthetic routes that are not only more efficient but also adhere to the principles of green chemistry.

One promising avenue is the exploration of catalytic methods. The use of novel catalysts, including metal-organic frameworks (MOFs) and nanocatalysts, could lead to higher yields, reduced reaction times, and milder reaction conditions. Furthermore, the development of stereoselective synthetic methods would be a significant advancement, allowing for the synthesis of enantiomerically pure 5,7-Dimethyl-1,3-diazaadamantan-6-one and its derivatives. This is particularly crucial as the biological activity of chiral molecules is often dependent on their specific stereochemistry.

Another key area for development is the use of sustainable and renewable starting materials. Investigating bio-based feedstocks as precursors for the synthesis of the diazaadamantane core could significantly reduce the environmental impact of its production. Additionally, the use of greener solvents, such as water or supercritical fluids, in the synthesis process would further contribute to the sustainability of these methods.

Key Areas for Future Synthetic Research:

Research AreaPotential Advantages
Catalytic Methods Higher yields, reduced reaction times, milder conditions
Stereoselective Synthesis Access to enantiomerically pure compounds, improved biological activity
Sustainable Starting Materials Reduced environmental impact, use of renewable resources
Green Solvents Minimized use of hazardous organic solvents

Advanced Computational Modeling for Predictive Understanding

Computational modeling has become an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and biological activities, thereby guiding synthetic efforts and reducing the need for extensive experimental screening. For this compound, advanced computational modeling can provide invaluable insights into its structure-activity relationships (SAR) and mechanism of action.

Quantum mechanics (QM) calculations can be employed to accurately predict the electronic properties, conformational preferences, and spectroscopic signatures of the molecule. This information can be used to understand its reactivity and interactions with biological targets. Molecular dynamics (MD) simulations can provide a dynamic picture of how this compound interacts with its target proteins, revealing key binding interactions and the energetic landscape of the binding process.

Furthermore, the development of quantitative structure-activity relationship (QSAR) models can be used to predict the biological activity of novel derivatives of this compound. By correlating the structural features of a series of compounds with their observed biological activity, these models can guide the design of new analogs with improved potency and selectivity. The application of machine learning and artificial intelligence algorithms to these datasets could further enhance the predictive power of these models.

Exploration of New Applications in Emerging Fields

While initial research has pointed towards the analgesic potential of this compound, its unique structural features suggest that it could have applications in a variety of other therapeutic areas. The rigid diazaadamantane scaffold can serve as a versatile platform for the development of drugs targeting a range of biological systems.

Given the known antiviral activity of other adamantane (B196018) derivatives, such as amantadine (B194251) and rimantadine, it is plausible that this compound and its analogs could exhibit antiviral properties. The nitrogen atoms in the diazaadamantane core could potentially interact with viral ion channels or other key viral proteins.

The presence of the ketone functional group at the 6-position offers a handle for further chemical modification, allowing for the introduction of various pharmacophores to target different receptors and enzymes. For instance, derivatization of the ketone could lead to compounds with activity against neurodegenerative diseases, cancer, or microbial infections. The inherent properties of the azaadamantane framework, such as reduced lipophilicity compared to their all-carbon counterparts, could lead to improved pharmacokinetic profiles. nih.gov

Potential Therapeutic Areas for Exploration:

Antiviral: Targeting viral ion channels or enzymes.

Neurodegenerative Diseases: Modulation of neurotransmitter receptors or enzymes involved in neuroinflammation.

Anticancer: Inhibition of cancer-specific enzymes or signaling pathways.

Antimicrobial: Development of novel antibiotics to combat drug-resistant bacteria.

Integration with High-Throughput Screening for Scaffold Discovery

High-throughput screening (HTS) is a powerful technology that allows for the rapid screening of large compound libraries against a specific biological target. The integration of this compound and a library of its derivatives with HTS campaigns could accelerate the discovery of new lead compounds for a variety of diseases.

The development of a diverse chemical library based on the this compound scaffold is a crucial first step. This can be achieved through combinatorial chemistry approaches, where different substituents are systematically introduced at various positions of the diazaadamantane core. The resulting library should encompass a wide range of chemical and physical properties to maximize the chances of identifying hits against diverse biological targets.

The selection and acquisition of high-quality small molecule libraries are essential for successful drug discovery programs. nih.gov The fitness of any collection depends on upfront filtering to avoid problematic compounds, assessing appropriate physicochemical properties, and ensuring structural uniqueness and complexity. nih.gov These libraries can then be screened against a panel of disease-relevant targets, including enzymes, receptors, and ion channels. The hits identified from these screens can then be further optimized through medicinal chemistry efforts to develop potent and selective drug candidates. The azaadamantane framework itself has been highlighted as a novel lead for selective agonists of certain receptors. researchgate.net

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 5,7-Dimethyl-1,3-diazaadamantan-6-one in laboratory settings?

  • Methodological Answer :

  • Always consult safety data sheets (SDS) for hazard identification and first-aid measures. Wear PPE (gloves, lab coat, goggles) to prevent skin/eye contact.
  • In case of inhalation, move to fresh air and seek medical attention. For skin contact, wash thoroughly with soap and water.
  • Store in a cool, dry, ventilated area away from incompatible substances. Reference SDS guidelines for emergency procedures and disposal .

Q. How can researchers design synthetic routes for this compound with optimal yield?

  • Methodological Answer :

  • Begin with a literature review to identify existing synthetic pathways (e.g., adamantane-based heterocycle synthesis).
  • Optimize reaction conditions (temperature, catalysts, solvent systems) using fractional factorial design to isolate critical variables.
  • Monitor reaction progress via TLC or HPLC and characterize intermediates/purified products using NMR and mass spectrometry .

Q. What analytical techniques are recommended for validating the purity and structure of this compound?

  • Methodological Answer :

  • Chromatography : HPLC or GC-MS for purity assessment.
  • Spectroscopy : 1^1H/13^13C NMR for structural confirmation; FT-IR for functional group analysis.
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular formula verification.
  • Cross-validate results against reference databases and report uncertainties (e.g., detection limits) .

Q. What physicochemical properties must be characterized to enable further experimental applications?

  • Methodological Answer :

  • Key Properties : Solubility (in polar/nonpolar solvents), melting point, log P (partition coefficient), and pKa.
  • Use differential scanning calorimetry (DSC) for thermal stability and dynamic light scattering (DLS) for aggregation studies.
  • Report data with standardized units and error margins per IUPAC guidelines .

Advanced Research Questions

Q. How can the environmental fate of this compound be systematically evaluated?

  • Methodological Answer :

  • Conduct biodegradation studies under aerobic/anaerobic conditions.

  • Measure soil adsorption coefficients (Koc_{oc}) and aquatic photolysis rates.

  • Use compartmental modeling to predict distribution in air, water, and soil. Reference long-term ecological risk frameworks like Project INCHEMBIOL .

    • Data Table : Environmental Fate Parameters
ParameterMethodReference Standard
Biodegradation Half-lifeOECD 301B Ready Biodegradability Test
Log Kow_{ow}Shake-flask HPLCOECD 117

Q. How should researchers resolve contradictions in experimental data (e.g., inconsistent reaction yields)?

  • Methodological Answer :

  • Perform root-cause analysis: Check reagent purity, instrument calibration, and environmental controls (humidity, temperature).
  • Replicate experiments with blinded samples to eliminate bias.
  • Apply statistical tools (e.g., ANOVA) to identify outliers or confounding variables. Document all steps for transparency .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

  • Methodological Answer :

  • Synthesize analogs with targeted modifications (e.g., methyl group removal, heteroatom substitution).
  • Use QSAR models to correlate structural descriptors (e.g., Hammett constants, steric parameters) with bioactivity.
  • Validate predictions via in vitro assays (e.g., enzyme inhibition) and molecular docking simulations .

Q. How can computational modeling enhance the design of derivatives with improved stability?

  • Methodological Answer :

  • Perform DFT calculations to map electron density and identify reactive sites.
  • Simulate degradation pathways under stress conditions (heat, light) using molecular dynamics.
  • Integrate AI-driven tools to prioritize stable candidates for synthesis .

Q. What experimental designs are suitable for assessing long-term stability under varying storage conditions?

  • Methodological Answer :

  • Use accelerated stability testing (ICH Q1A guidelines) with controlled temperature/humidity chambers.
  • Analyze degradation products via LC-MS and quantify kinetics using Arrhenius equations.
  • Design split-plot experiments to evaluate interactions between multiple stressors (e.g., oxygen, pH) .

Notes for Methodological Rigor

  • Data Reporting : Adhere to APA or IUPAC standards for reproducibility, including raw data, error margins, and instrument specifications .
  • Ethical Compliance : Ensure all environmental and toxicity studies align with institutional review board (IRB) protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.